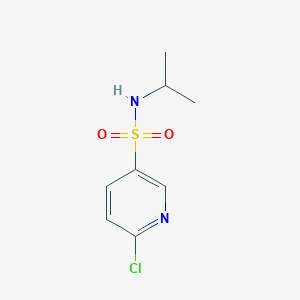
6-chloro-N-isopropylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those similar to 6-chloro-N-isopropylpyridine-3-sulfonamide, often involves multi-step chemical processes. These can include reactions such as halogen―metal exchange, sulfonation, and amidation to introduce the sulfonamide group into the molecule. Efficient and scalable synthetic methods have been developed to obtain various pyridine sulfonamides, highlighting the synthetic interest in these compounds due to their utility and potential applications (Emura et al., 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including those structurally related to 6-chloro-N-isopropylpyridine-3-sulfonamide, has been extensively studied. These analyses often reveal interesting aspects such as the dihedral angles between rings, hydrogen bonding patterns, and overall molecular conformation, which are critical for understanding the compound's reactivity and properties (Suchetan et al., 2013).
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors and Their Applications
Sulfonamides, including compounds such as 6-chloro-N-isopropylpyridine-3-sulfonamide, have been a significant class of synthetic antibiotics used for treating bacterial infections. Beyond their initial use as bacteriostatic agents, these compounds have found a broad range of applications in modern medicine. They serve as vital components in drugs targeting various conditions, including cancer, glaucoma, inflammation, and Alzheimer’s disease. Recent reviews on sulfonamide inhibitors have highlighted their versatility, showcasing their role in developing drugs against a wide array of diseases. Their utility spans from antiviral HIV protease inhibitors to anticancer agents, underscoring the chemical diversity and potential of sulfonamide-based compounds for therapeutic applications (Gulcin & Taslimi, 2018).
Environmental and Analytical Perspectives
The environmental impact and analytical detection of sulfonamides, including 6-chloro-N-isopropylpyridine-3-sulfonamide, have been areas of active research. Studies have explored the presence of sulfonamides in the environment and their implications for human health. Analytical methods such as capillary electrophoresis have been developed to detect and analyze sulfonamides, providing essential tools for monitoring their presence in pharmaceuticals, food products, and biological fluids. This research supports the ongoing evaluation of sulfonamides' environmental impact and the development of more sensitive and specific detection methods (Baran et al., 2011; Hoff & Kist, 2009).
Medicinal Significance and Drug Development
The medicinal significance of sulfur-containing motifs, such as those found in 6-chloro-N-isopropylpyridine-3-sulfonamide, has been thoroughly reviewed, highlighting their role in drug discovery. These compounds are celebrated for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The development of less toxic, cost-effective, and highly active sulfonamide derivatives remains a hot topic in medicinal chemistry, with over 150 FDA-approved sulfur-based drugs available. This underscores the critical role of sulfonamides in therapeutic applications and their potential for addressing various diseases (Zhao et al., 2018).
Eigenschaften
IUPAC Name |
6-chloro-N-propan-2-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-6(2)11-14(12,13)7-3-4-8(9)10-5-7/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOPIXXVCHXJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-isopropylpyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2492256.png)
![2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2492258.png)
![Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2492259.png)
![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)

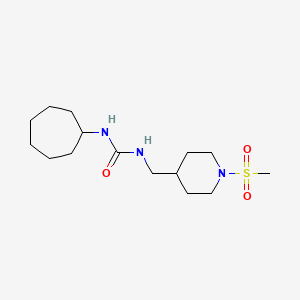
![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)
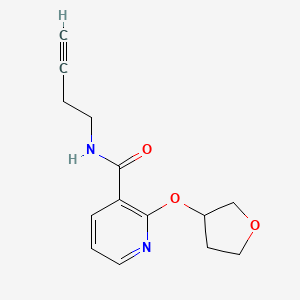
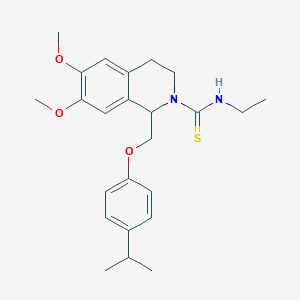
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2492270.png)
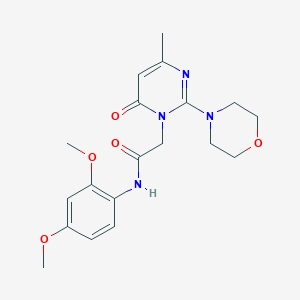
![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B2492275.png)
![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)